molecular formula C22H27N5O5 B12808795 1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile CAS No. 68992-01-8

1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile

Cat. No.: B12808795
CAS No.: 68992-01-8
M. Wt: 441.5 g/mol
InChI Key: QKZGYRKRVAXWCB-UHFFFAOYSA-N
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Description

1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile is a complex organic compound with a molecular formula of C21H25N5O4 and a molecular weight of 411.45 g/mol . This compound is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its nitro and methoxy substituents on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile involves several steps:

    Formation of the Azo Compound: The azo compound is typically synthesized through a diazotization reaction followed by azo coupling. The diazotization involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which then couples with another aromatic compound to form the azo compound.

    Introduction of the Ethylhexyl Group: The ethylhexyl group can be introduced through an alkylation reaction, where an alkyl halide reacts with the compound in the presence of a base.

    Hydroxylation and Nitration: The hydroxyl and nitro groups are introduced through hydroxylation and nitration reactions, respectively.

Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile involves its interaction with molecular targets in biological systems. The azo group can undergo reduction to form aromatic amines, which can interact with various enzymes and receptors in the body. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile is unique due to its specific combination of functional groups. Similar compounds include:

These similar compounds highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical properties and applications.

Properties

CAS No.

68992-01-8

Molecular Formula

C22H27N5O5

Molecular Weight

441.5 g/mol

IUPAC Name

1-(2-ethylhexyl)-2-hydroxy-5-[(4-methoxy-2-nitrophenyl)diazenyl]-4-methyl-6-oxopyridine-3-carbonitrile

InChI

InChI=1S/C22H27N5O5/c1-5-7-8-15(6-2)13-26-21(28)17(12-23)14(3)20(22(26)29)25-24-18-10-9-16(32-4)11-19(18)27(30)31/h9-11,15,28H,5-8,13H2,1-4H3

InChI Key

QKZGYRKRVAXWCB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C)C#N)O

Origin of Product

United States

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